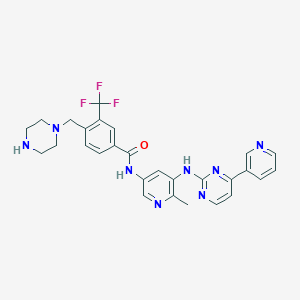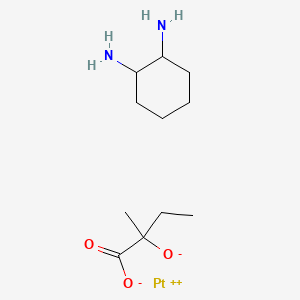
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II) is a platinum-based coordination complex. Platinum complexes are widely studied for their applications in medicinal chemistry, particularly as anticancer agents. This compound is expected to exhibit unique chemical properties due to the presence of both diaminocyclohexane and hydroxy-methylbutyrato ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platinum-based complexes typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with the desired ligands. For this compound, the synthesis might involve:
- Dissolving potassium tetrachloroplatinate(II) in water.
- Adding (1R,2R)-diaminocyclohexane to the solution under stirring.
- Introducing 2-hydroxy-2-methylbutyric acid to the reaction mixture.
- Adjusting the pH to facilitate complex formation.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of such compounds would involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems would be common.
Chemical Reactions Analysis
Types of Reactions
Platinum complexes can undergo various types of reactions, including:
Substitution Reactions: Ligands in the platinum complex can be replaced by other ligands.
Oxidation-Reduction Reactions: Platinum can change its oxidation state under certain conditions.
Coordination Reactions: The platinum center can coordinate with additional ligands.
Common Reagents and Conditions
Substitution Reactions: Often carried out in aqueous or organic solvents with ligands such as chloride ions or amines.
Oxidation-Reduction Reactions: Involve reagents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Typically involve the addition of ligands in a controlled environment.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with chloride ions might yield a chloroplatinum complex.
Scientific Research Applications
Chemistry
Platinum complexes are studied for their unique coordination chemistry and catalytic properties.
Biology
These compounds are investigated for their interactions with biological molecules, such as DNA and proteins.
Medicine
Platinum-based drugs, such as cisplatin, are well-known for their anticancer properties. This compound might be explored for similar applications.
Industry
Platinum complexes are used in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action for platinum-based anticancer agents typically involves binding to DNA, causing crosslinking and disrupting DNA replication. This leads to apoptosis (programmed cell death) in cancer cells. The specific molecular targets and pathways can vary depending on the structure of the platinum complex.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: Another platinum-based drug with a distinct ligand arrangement.
Uniqueness
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II) is unique due to its specific ligand combination, which may confer distinct chemical and biological properties compared to other platinum complexes.
Properties
CAS No. |
135998-29-7 |
|---|---|
Molecular Formula |
C11H22N2O3Pt |
Molecular Weight |
425.39 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;2-methyl-2-oxidobutanoate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C5H9O3.Pt/c7-5-3-1-2-4-6(5)8;1-3-5(2,8)4(6)7;/h5-6H,1-4,7-8H2;3H2,1-2H3,(H,6,7);/q;-1;+2/p-1 |
InChI Key |
YUAGCYJUPXNBTE-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(C(=O)[O-])[O-].C1CCC(C(C1)N)N.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


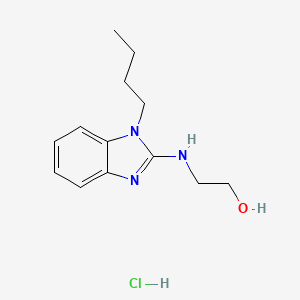
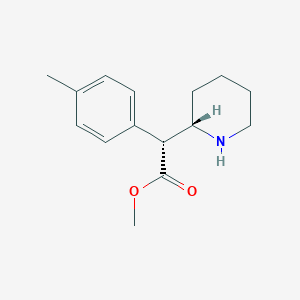


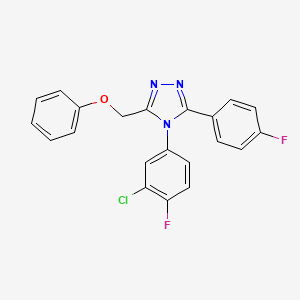



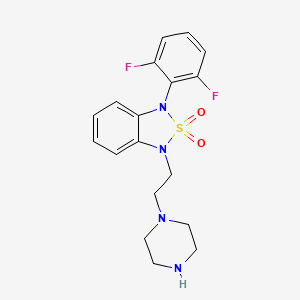


![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
